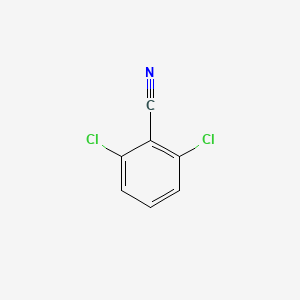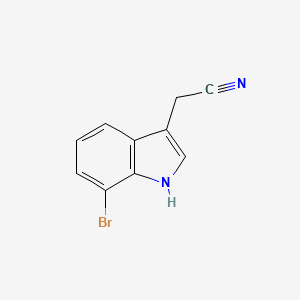
7-Bromoindole-3-acetonitrile
Descripción general
Descripción
7-Bromoindole-3-acetonitrile is a chemical compound with the molecular formula C10H7BrN2 and a molecular weight of 235.07998 . It is a derivative of indole .
Synthesis Analysis
The synthesis of indole derivatives, including 7-Bromoindole-3-acetonitrile, has been a subject of interest in recent years . Indole can be converted into halogenated and oxygenated derivatives through biocatalytic approaches . A review discusses the research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .Molecular Structure Analysis
The molecular structure of 7-Bromoindole-3-acetonitrile can be analyzed using various tools like ChemSpider and MolView . These platforms allow for the visualization and analysis of the molecular structure of the compound .Chemical Reactions Analysis
The chemical reactions involving 7-Bromoindole-3-acetonitrile can be complex. The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . The study of these reactions can provide vital information in the development of new methods for the synthesis of a variety of important compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromoindole-3-acetonitrile can be analyzed using various techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformations
7-Bromoindole-3-acetonitrile plays a significant role in various chemical synthesis and transformations. For instance, the reaction of 3-bromooxindole with substituted thioamides in acetonitrile results in products like 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles and 3-[amino(aryl)-methylidene]-1,3-dihydro-2H-indol-2-ones. These compounds are significant due to their unique ring transformation characteristics, and the reaction is influenced by temperature and the nature of the substituents (Kammel et al., 2017).
Kinase Inhibition
7-Bromoindole-3-acetonitrile derivatives have been used in the synthesis of kinase inhibitors like Nintedanib and Hesperadin. These inhibitors are synthesized using an Eschenmoser coupling reaction, demonstrating the compound’s utility in creating pharmacologically significant molecules (Marek et al., 2021).
Anticancer Properties
Research shows that derivatives of 7-Bromoindole-3-acetonitrile have potential anticancer effects. For example, 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles show significant antigrowth effects against human lung and cervical cancer cells. These compounds have also shown to inhibit tubulin polymerization, an important target in cancer therapy (Mphahlele & Parbhoo, 2018).
Electrosynthesis Applications
7-Bromoindole derivatives like Poly(5-bromoindole) exhibit good electrochemical behavior and thermal stability. Their unique fluorescent properties make them suitable for applications in light-emitting materials (Xu et al., 2006).
Multicomponent Chemical Reactions
7-Bromoindole-3-acetonitrile is involved in multicomponent reactions like the synthesis of 7-acetamido tetrahydroindole derivatives. These reactions demonstrate its versatility in facilitating direct C(sp3) N bond formation, a critical process in organic synthesis (Pramanik et al., 2019).
Palladium-Catalyzed Reactions
The compound has been used in palladium-catalyzed reactions, like direct desulfitative C2 arylations of 3-halo-N-protected indoles. These methods are important in synthesizing a variety of indole derivatives, which have numerous applications in the synthesis of bioactive molecules (Hfaiedh et al., 2016).
Mecanismo De Acción
Target of Action
7-Bromoindole-3-acetonitrile, a derivative of indole, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to these receptors . .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-Bromoindole-3-acetonitrile may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole derivatives, including 7-Bromoindole-3-acetonitrile, are often involved in various biosynthesis pathways. For instance, one of the pathways includes the conversion of tryptophan to indole-3-acetonitrile . .
Result of Action
Indole-3-acetonitrile, a related compound, has been found to have a strong inhibitory effect on weed growth, suggesting that 7-bromoindole-3-acetonitrile may have similar effects .
Action Environment
The action, efficacy, and stability of 7-Bromoindole-3-acetonitrile can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and light conditions can all impact the action of 7-Bromoindole-3-acetonitrile
Propiedades
IUPAC Name |
2-(7-bromo-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQLSWJJXNSNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoindole-3-acetonitrile | |
CAS RN |
1044772-58-8 | |
| Record name | 2-(7-bromo-1H-indol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3417282.png)

![(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B3417295.png)
![6-Amino-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B3417302.png)


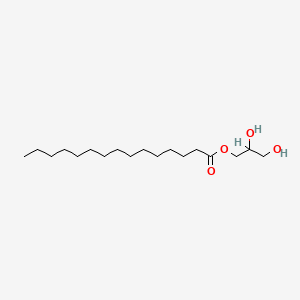
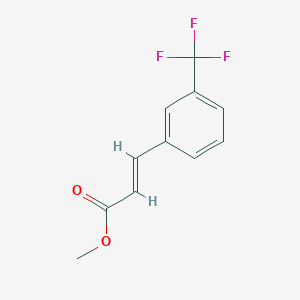

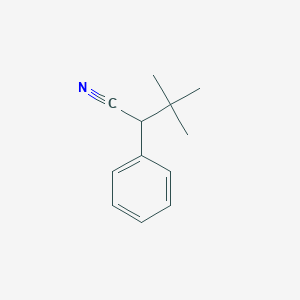
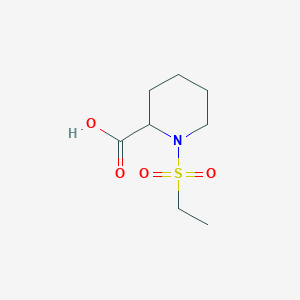

![[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate](/img/structure/B3417372.png)
